molecular formula C6H10N4O B1286551 1,5-Dimethyl-1H-pyrazole-4-carbohydrazide CAS No. 864948-68-5

1,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Cat. No.: B1286551
CAS No.: 864948-68-5
M. Wt: 154.17 g/mol
InChI Key: GDRWITBMTJYLTA-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrazole-4-carbohydrazide is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and a carbohydrazide moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for more complex heterocyclic systems .

Scientific Research Applications

1,5-Dimethyl-1H-pyrazole-4-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Safety and Hazards

According to the safety data sheet for a similar compound, “1,5-Dimethyl-1H-pyrazole-4-carboxylic acid”, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1H-pyrazole-4-carbohydrazide can be synthesized through the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbohydrazide moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-1H-pyrazole-5-carbohydrazide
  • 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbohydrazide

Uniqueness

1,5-Dimethyl-1H-pyrazole-4-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups and a carbohydrazide moiety enhances its reactivity and potential for diverse applications compared to other pyrazole derivatives .

Properties

IUPAC Name

1,5-dimethylpyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-4-5(6(11)9-7)3-8-10(4)2/h3H,7H2,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRWITBMTJYLTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599109
Record name 1,5-Dimethyl-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864948-68-5
Record name 1,5-Dimethyl-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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